Methyl 2-(chlorosulfonyl)-3-nitrobenzoate
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Overview
Description
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S. It is a derivative of benzoic acid and contains both a chlorosulfonyl group and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorosulfonation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. The chlorosulfonation step involves the reaction of methyl 3-nitrobenzoate with chlorosulfonic acid, often in the presence of a solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yields. The use of automated systems can help in maintaining consistent quality and reducing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the chlorosulfonation step.
Sulfuric Acid and Nitric Acid: Used for the nitration step.
Reducing Agents: Such as tin(II) chloride for the reduction of the nitro group.
Solvents: Dichloromethane is commonly used as a solvent in these reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)-3-nitrobenzoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making the compound a useful reagent for introducing sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less versatile in redox reactions.
Methyl 3-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its use in sulfonylation reactions.
Chlorosulfonyl isocyanate: Contains an isocyanate group instead of an ester, leading to different reactivity and applications.
Uniqueness
Methyl 2-(chlorosulfonyl)-3-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-3-2-4-6(10(12)13)7(5)17(9,14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGUGWIRAXBGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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